[6-(2-Methoxyethoxy)naphthalen-2-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
[6-(2-Methoxyethoxy)naphthalen-2-yl]boronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of various industrial chemicals and materials.
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
The pharmacokinetics of boronic acids can vary widely depending on their chemical structure and the environment in which they are present. Factors such as pH, temperature, and the presence of other molecules can influence their absorption, distribution, metabolism, and excretion (ADME) properties .
The action of boronic acids can also be influenced by environmental factors. For example, changes in pH can affect the stability of the boronate esters that boronic acids form with biological molecules .
Biochemical Analysis
Biochemical Properties
The biochemical properties of [6-(2-Methoxyethoxy)naphthalen-2-yl]boronic acid are not well-studied. Boronic acids are known to interact with various biomolecules, particularly with enzymes and proteins that have diol-containing substrates. This is due to the ability of boronic acids to form reversible covalent complexes with 1,2- and 1,3-diols .
Cellular Effects
Boronic acids are known to influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and do not degrade rapidly .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Boronic acids are generally well-tolerated at low doses but can cause toxic effects at high doses .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids are known to be directed to specific compartments or organelles based on their chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the process .
Industrial Production Methods
Industrial production methods for [6-(2-Methoxyethoxy)naphthalen-2-yl]boronic acid are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
[6-(2-Methoxyethoxy)naphthalen-2-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different naphthyl derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various naphthyl derivatives, naphthoquinones, and substituted naphthalenes .
Comparison with Similar Compounds
Similar Compounds
[6-(2-Methoxyethoxy)naphthalen-2-yl]boronic acid: Unique due to its specific functional groups and structure.
[6-(2-Ethoxyethoxy)naphthalen-2-yl]boronic acid: Similar structure but with an ethoxy group instead of a methoxy group.
[6-(2-Methoxyethoxy)naphthalen-2-yl]boronic ester: Similar but with an ester functional group instead of a boronic acid group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[6-(2-methoxyethoxy)naphthalen-2-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BO4/c1-17-6-7-18-13-5-3-10-8-12(14(15)16)4-2-11(10)9-13/h2-5,8-9,15-16H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFUIUCUNIAKMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)OCCOC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.